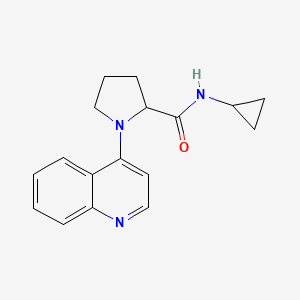![molecular formula C15H15F2N3O2 B7633672 [1-(2,6-Difluorophenyl)pyrazol-3-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633672.png)
[1-(2,6-Difluorophenyl)pyrazol-3-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,6-Difluorophenyl)pyrazol-3-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of [1-(2,6-Difluorophenyl)pyrazol-3-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone involves the inhibition of various enzymes and proteins, including COX-2, which is involved in the production of inflammatory mediators. The compound also inhibits the activity of various kinases, including AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
[1-(2,6-Difluorophenyl)pyrazol-3-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone has been found to have various biochemical and physiological effects, including the inhibition of inflammation, cell survival, and proliferation. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using [1-(2,6-Difluorophenyl)pyrazol-3-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone in laboratory experiments is its ability to inhibit the activity of various enzymes and proteins, making it a useful tool for studying the mechanisms of various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the accuracy of experimental results.
Orientations Futures
There are several future directions for research on [1-(2,6-Difluorophenyl)pyrazol-3-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone. One direction is to study the compound's potential applications in the treatment of cancer, inflammation, and neurological disorders. Another direction is to investigate the compound's potential toxicity and develop strategies to mitigate its effects. Additionally, future research can focus on developing new methods for synthesizing and purifying the compound to enhance its efficacy and safety.
Méthodes De Synthèse
[1-(2,6-Difluorophenyl)pyrazol-3-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone can be synthesized using various methods, including the reaction of 2,6-difluorobenzaldehyde with pyrazole in the presence of a base, followed by the reaction of the resulting intermediate with 2-(hydroxymethyl)pyrrolidine. The purity of the compound can be enhanced using column chromatography.
Applications De Recherche Scientifique
[1-(2,6-Difluorophenyl)pyrazol-3-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone has been used in various scientific research studies, including studies on cancer, inflammation, and neurological disorders. The compound has been found to inhibit the activity of various enzymes and proteins, including COX-2, which is involved in the production of inflammatory mediators.
Propriétés
IUPAC Name |
[1-(2,6-difluorophenyl)pyrazol-3-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O2/c16-11-4-1-5-12(17)14(11)20-8-6-13(18-20)15(22)19-7-2-3-10(19)9-21/h1,4-6,8,10,21H,2-3,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQALKHKUGZKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NN(C=C2)C3=C(C=CC=C3F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,6-Difluorophenyl)pyrazol-3-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-4-[(5-methyl-1,2-oxazol-4-yl)methoxy]benzenesulfonamide](/img/structure/B7633606.png)

![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone](/img/structure/B7633615.png)

![3-(4-Methoxyphenyl)-5-[1-(oxan-4-yl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B7633627.png)

![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7633635.png)
![1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)pent-4-en-1-one](/img/structure/B7633642.png)
![N-(3-chlorophenyl)-2-(3-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoacetamide](/img/structure/B7633647.png)
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-naphthalen-2-ylpropan-1-one](/img/structure/B7633654.png)
![2-ethyl-2-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7633661.png)
![3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7633674.png)
![(2-Bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633678.png)